1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a pyridine, and a pyrazole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and pyrazole rings, the introduction of the chloro substituent on the pyridine ring, and the coupling of these rings to form the final compound .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (benzothiazole, pyridine, and pyrazole) would suggest a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the benzothiazole and pyrazole rings might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound might also exhibit fluorescence or phosphorescence due to its conjugated system .Scientific Research Applications
Pesticidal Agents
Compounds with the benzothiazolylamino group have been synthesized and evaluated for their pesticidal properties. They have shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth . This suggests that our compound of interest could be explored as a potential insecticide or pesticide in agricultural research.
Optoelectronics
The structural analogs of benzothiazole have been investigated for their photophysical properties, which are significant in the field of optoelectronics . The compound could be used in the development of new materials for electronic devices that rely on the manipulation of light, such as LEDs and solar cells.
Cytotoxic Activities
Benzothiazole derivatives have been studied for their cytotoxic activities, which is the ability to kill or inhibit the growth of cells . This application is particularly relevant in cancer research, where such compounds could be used to develop new chemotherapeutic agents that target cancer cells while sparing healthy cells.
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzothiazolylamino structure have been reported to exhibit luminescent properties , suggesting potential applications in optoelectronic devices.
Mode of Action
The compound’s mode of action is primarily through its photophysical properties. Due to the Excited State Intramolecular Proton Transfer (ESIPT) characteristic, the compound exhibits green emission in solution and solid films . Upon coordination with difluoroboron complexes, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Result of Action
The compound’s action results in a significant blue shift and enhanced emission when coordinated with difluoroboron complexes . This suggests it could be used as a dopant emitter in Organic Light Emitting Diodes (OLEDs), where all doped devices exhibit strong emission and low turn-on voltages .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of other chemical species . For example, its emission properties can change depending on whether it is in a solution or a solid film .
properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-11(2)15-9-14(18(26)23-17-8-7-12(20)10-21-17)24-25(15)19-22-13-5-3-4-6-16(13)27-19/h3-11H,1-2H3,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCTXQHAAYTMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.